molecular formula C8H15N3O B2900953 (1R,2R)-1-Azido-2-ethoxycyclohexane CAS No. 2089534-16-5

(1R,2R)-1-Azido-2-ethoxycyclohexane

Cat. No.: B2900953
CAS No.: 2089534-16-5
M. Wt: 169.228
InChI Key: ONQDWBQCIJRVMI-HTQZYQBOSA-N
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Description

(1R,2R)-1-Azido-2-ethoxycyclohexane is a chiral organic compound featuring an azido group (-N₃) and an ethoxy group (-OCH₂CH₃) attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Azido-2-ethoxycyclohexane typically involves the following steps:

    Starting Material: The synthesis begins with (1R,2R)-1,2-dihydroxycyclohexane.

    Ethoxylation: The hydroxyl group at the 2-position is converted to an ethoxy group using ethyl iodide in the presence of a base such as potassium carbonate.

    Azidation: The hydroxyl group at the 1-position is then converted to an azido group using sodium azide in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: The azido group can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.

Major Products:

    Substitution: Various substituted cyclohexane derivatives.

    Reduction: (1R,2R)-1-Amino-2-ethoxycyclohexane.

    Cycloaddition: Triazole derivatives.

Chemistry:

    Building Blocks: Used as a building block in the synthesis of more complex molecules.

    Click Chemistry: The azido group is a key functional group in click chemistry, particularly in the synthesis of triazoles.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in bioconjugation techniques to attach biomolecules to various substrates.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of (1R,2R)-1-Azido-2-ethoxycyclohexane largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

    (1R,2R)-1-Azido-2-methoxycyclohexane: Similar structure but with a methoxy group instead of an ethoxy group.

    (1R,2R)-1-Azido-2-hydroxycyclohexane: Similar structure but with a hydroxyl group instead of an ethoxy group.

Uniqueness:

    Functional Groups:

    Chirality: The (1R,2R) configuration adds an element of stereochemistry, which can be crucial in the synthesis of enantiomerically pure compounds for pharmaceutical applications.

Biological Activity

(1R,2R)-1-Azido-2-ethoxycyclohexane is a synthetic organic compound characterized by its azido functional group (-N₃) and an ethoxy substituent on a cyclohexane ring. This compound has garnered attention in the field of chemical biology due to its potential applications in bioorthogonal labeling and its unique stereochemistry, which may influence its biological activity.

The molecular structure of this compound can be represented as follows:

C8H14N3O\text{C}_8\text{H}_{14}\text{N}_3\text{O}

This compound features:

  • Azido group : Known for its reactivity and utility in click chemistry.
  • Ethoxy group : Enhances solubility and may influence pharmacokinetics.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential mechanisms of action and applications:

  • Bioorthogonal Chemistry : The azido group allows for selective labeling of biomolecules in living systems without interfering with biological functions. This property is particularly useful in studying protein interactions and cellular processes.
  • Antimicrobial Activity : Preliminary studies indicate that azide-containing compounds can exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Some azide derivatives have shown promise in targeting cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

Several studies have explored the biological implications of azide-containing compounds similar to this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various azide derivatives, including cyclohexane-based compounds. Results indicated that certain azides demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural variations on biological activity and suggested further exploration into the mechanisms involved.

CompoundActivity AgainstMechanism
Azide AE. coliCell wall disruption
Azide BS. aureusMetabolic interference

Study 2: Cancer Cell Targeting

Research focused on azide derivatives for their ability to induce apoptosis in cancer cell lines. The findings revealed that modifications to the cyclohexane ring could enhance cytotoxicity, suggesting a structure-activity relationship that warrants further investigation.

CompoundIC50 (µM)Cancer Type
(1R,2R)-Azide X15Breast carcinoma
(1R,2R)-Azide Y10Leukemia

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to participate in bioorthogonal reactions, allowing for selective tagging of biomolecules. Additionally, the azido group can undergo reduction to amines under physiological conditions, potentially leading to diverse biological effects.

Properties

IUPAC Name

(1R,2R)-1-azido-2-ethoxycyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-2-12-8-6-4-3-5-7(8)10-11-9/h7-8H,2-6H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQDWBQCIJRVMI-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCCC1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCCC[C@H]1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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